molecular formula C17H20ClN5O B2645946 2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396759-99-1

2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2645946
CAS RN: 1396759-99-1
M. Wt: 345.83
InChI Key: OHYCCNUWJJCFPH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as A-769662 and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Structure-Activity Relationship Studies

A series of 2-aminopyrimidines, including compounds related to the specified chemical structure, were synthesized as ligands for the histamine H4 receptor (H4R). These studies optimized the compounds for increased potency, leading to the identification of a compound with significant in vitro potency and activity as an anti-inflammatory agent in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antimycobacterial Applications

Derivatives similar to the specified compound were evaluated for their activity against Mycobacterium tuberculosis. Certain derivatives showed activity superior to streptomycin, highlighting their potential as antimycobacterial agents (Biava et al., 2008).

Antimicrobial and Heterocyclic Synthesis

Multisubstituted 2-aminothiophenes were synthesized, leading to various heterocyclic compounds including pyridothienopyrimidines with antimicrobial properties. This demonstrates the versatility of such structures in the development of new antimicrobial agents (Behbehani et al., 2012).

Cerebroprotective Effects

Research into similar compounds has shown cerebroprotective effects in models of focal or global cerebral ischemia. These findings underscore the therapeutic potential of such compounds in neurological damage and pain relief (Smith et al., 1993).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs, structurally related to the specified compound, explored their ligand-protein interactions and potential use in dye-sensitized solar cells (DSSCs). This highlights the compound's role in both biological applications and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-22-6-8-23(9-7-22)16-11-15(19-12-20-16)21-17(24)10-13-2-4-14(18)5-3-13/h2-5,11-12H,6-10H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYCCNUWJJCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide

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